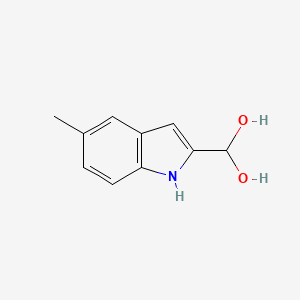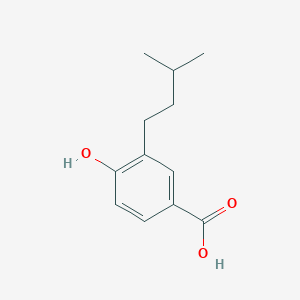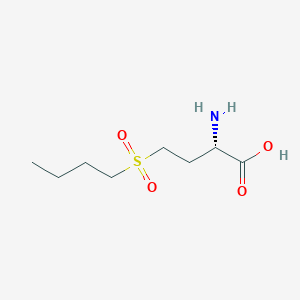
3-(2-Bromophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)aniline is an organic compound with the molecular formula C12H10BrN It is a derivative of aniline, where a bromine atom is substituted at the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)aniline typically involves a multi-step process:
Nitration: The starting material, 2-bromonitrobenzene, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-(2-Bromophenyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
3-Bromodiphenylamine: Similar structure but with different substitution patterns.
2-Bromoaniline: Another brominated aniline derivative with the bromine atom at a different position.
4-Bromoaniline: Bromine atom substituted at the para position of the phenyl ring.
Uniqueness
3-(2-Bromophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated aniline derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
3-(2-bromophenyl)aniline |
InChI |
InChI=1S/C12H10BrN/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H,14H2 |
InChI Key |
RYZUAFWJXPWENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)


![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)




![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)


